2-Hydroxy-2-phenylethanimidamide hydrochloride
Description
2-Hydroxy-2-phenylethanimidamide hydrochloride is an organic compound characterized by a phenyl group attached to a hydroxyethyl backbone, with an amidine functional group protonated as a hydrochloride salt. The amidine group (-C(=NH)-NH₂) confers basicity, and the hydrochloride salt enhances solubility in polar solvents. The hydroxy group at the β-position relative to the phenyl ring may influence stereochemical properties and reactivity .
Structure
3D Structure of Parent
Properties
IUPAC Name |
2-hydroxy-2-phenylethanimidamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O.ClH/c9-8(10)7(11)6-4-2-1-3-5-6;/h1-5,7,11H,(H3,9,10);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUXYGXCTLPHWNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=N)N)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80947308 | |
| Record name | Hydroxy(phenyl)ethanimidamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80947308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24440-16-2 | |
| Record name | Benzeneethanimidamide, α-hydroxy-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24440-16-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hydroxy(phenyl)ethanimidamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80947308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 2-Hydroxy-2-phenylethanimidamide hydrochloride involves several steps. One common synthetic route includes the reaction of benzaldehyde with hydroxylamine to form benzaldoxime, which is then reduced to benzylamine. The benzylamine is subsequently reacted with cyanogen bromide to form the corresponding amidine, which is then hydrolyzed to yield 2-Hydroxy-2-phenylethanimidamide . Industrial production methods often involve similar steps but are optimized for large-scale production, including the use of specific catalysts and reaction conditions to increase yield and purity .
Chemical Reactions Analysis
2-Hydroxy-2-phenylethanimidamide hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the hydroxyl group. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide.
Scientific Research Applications
2-Hydroxy-2-phenylethanimidamide hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Hydroxy-2-phenylethanimidamide hydrochloride involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved are still under investigation, but it is thought to affect processes such as cell signaling and metabolism .
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Parameters
*Estimated based on analogous structures.
Key Observations :
- Phenyl Substituents: All compounds feature phenyl groups, enhancing lipophilicity. However, 2-Hydroxy-2-phenylethanimidamide’s hydroxy group increases polarity compared to purely hydrophobic analogs like Methyl 2-amino-2-phenylacetate .
- Amidine vs. Amine : Amidines (e.g., 2-Hydroxy-2-phenylethanimidamide) exhibit higher basicity (pKa ~10–12) than amines (pKa ~8–10), affecting their interaction with biological targets .
- Salt Forms: Dihydrochloride salts (e.g., 2-Phenyl-2-pyrrolidinylethanamine diHCl) generally have higher aqueous solubility than monohydrochlorides .
Key Insights :
- Synthetic Utility: Amidines and imidates (e.g., Ethyl 2-chloroacetimidate HCl) are versatile in forming carbon-nitrogen bonds, whereas ester-containing compounds (e.g., Methyl 2-amino-2-phenylacetate HCl) serve as chiral precursors .
- Biological Activity : Pyrrolidine-containing amines (e.g., 2-Phenyl-2-pyrrolidinylethanamine diHCl) may interact with neurotransmitter receptors, unlike the hydroxy-substituted amidine, which lacks direct evidence of CNS activity .
Biological Activity
2-Hydroxy-2-phenylethanimidamide hydrochloride, also known as a phenylacetamide derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features that contribute to its interaction with various biological targets. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, biochemical properties, and relevant research findings.
The chemical structure of this compound can be described as follows:
- Chemical Formula : CHClNO
- Molecular Weight : 185.65 g/mol
- CAS Number : 51936-80-2
The primary mechanism of action for this compound involves its role as an enzyme inhibitor. It has been shown to interact with specific enzymes that are critical in various biochemical pathways.
Target Enzymes
- Cathepsin S : This enzyme is involved in antigen processing and presentation. Inhibition of Cathepsin S by this compound may modulate immune responses, potentially impacting autoimmune diseases and cancer immunotherapy.
Anticancer Properties
Research has indicated that derivatives of phenylacetamides, including this compound, exhibit significant anticancer activity. In vitro studies have demonstrated efficacy against various cancer cell lines, including:
- HCT116 (Colorectal Cancer) : The compound showed promising results in inhibiting cell proliferation and inducing apoptosis.
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties. It may inhibit the production of pro-inflammatory cytokines, thus reducing inflammation in various models.
Data Table: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Anticancer | Inhibits HCT116 cell proliferation | |
| Anti-inflammatory | Reduces cytokine production | |
| Enzyme Inhibition | Targets Cathepsin S |
Case Studies and Research Findings
Several case studies have explored the therapeutic potential of this compound:
-
Case Study on Anticancer Activity :
- A study conducted on HCT116 cells revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The mechanism was attributed to apoptosis induction via caspase activation.
-
Research on Immune Modulation :
- Another research effort focused on the modulation of immune responses through Cathepsin S inhibition. The findings suggested that the compound could enhance antigen presentation capabilities, thereby improving T-cell responses against tumors.
Future Directions
The ongoing research into this compound suggests a promising future for this compound in therapeutic applications. Further studies are required to elucidate its full mechanism of action, optimize its pharmacokinetic properties, and evaluate its efficacy in clinical settings.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-Hydroxy-2-phenylethanimidamide hydrochloride, and how can reaction efficiency be optimized?
- Methodological Answer : The compound can be synthesized via amidination of 2-hydroxy-2-phenylethanimidamide with hydrochloric acid. Reaction efficiency is optimized by controlling stoichiometry (e.g., molar ratios of precursor to acid) and temperature (typically 0–5°C to minimize side reactions). AI-powered retrosynthesis tools, such as those leveraging Reaxys or Pistachio databases, can predict feasible pathways and identify optimal catalysts (e.g., tertiary amines for neutralization) . Purification often involves recrystallization from ethanol/water mixtures to achieve >95% purity, verified by HPLC.
Q. What spectroscopic techniques are recommended for characterizing this compound, and what are the expected spectral markers?
- Methodological Answer :
- NMR : H NMR should show a singlet for the amidine proton (~8.1–8.3 ppm) and a broad peak for the hydroxyl group (~5.5 ppm, exchangeable). The phenyl group appears as a multiplet at 7.2–7.4 ppm .
- IR : Key stretches include N–H (3300–3500 cm), C=N (1640–1680 cm), and O–H (3200–3400 cm) .
- Mass Spectrometry : ESI-MS typically shows [M+H] at m/z 195.1 (calculated for CHNO).
Advanced Research Questions
Q. How can researchers address contradictory data in the literature regarding the compound's stability under different pH conditions?
- Methodological Answer : Stability studies should be conducted using accelerated degradation protocols:
- pH Variation : Prepare buffers (pH 1–12) and incubate the compound at 37°C for 24–72 hours. Monitor degradation via LC-MS. For example, under acidic conditions (pH < 3), hydrolysis of the amidine group may produce 2-hydroxy-2-phenylethanolamide, while alkaline conditions (pH > 10) could lead to phenyl ring oxidation .
- Contradiction Resolution : Use deuterated solvents in NMR to track proton exchange rates, which indicate protonation states affecting stability .
Q. What strategies are effective in minimizing byproduct formation during the synthesis of this compound?
- Methodological Answer :
- Byproduct Identification : Common byproducts include chloroethyl derivatives (from over-alkylation) or dimerization products. These are identified via GC-MS or C NMR .
- Mitigation Strategies :
- Use a slow addition technique for HCl to prevent localized excess acidity.
- Introduce scavengers like molecular sieves to absorb residual water, reducing hydrolysis .
- Optimize reaction time: Shorter durations (2–4 hours) reduce dimerization, while longer times (6+ hours) increase hydrolysis risk .
Q. How does the hydroxyl group in this compound influence its reactivity in nucleophilic substitutions?
- Methodological Answer : The hydroxyl group acts as a hydrogen-bond donor, stabilizing transition states in nucleophilic attacks. For example:
- Reactivity with Alkyl Halides : In DMF at 60°C, the hydroxyl group enhances the leaving group ability of chloride, increasing substitution rates by 30–50% compared to non-hydroxylated analogs. Kinetic studies (monitored by F NMR if using fluorinated reagents) are recommended to quantify this effect .
- Steric Effects : Steric hindrance from the phenyl group can reduce reactivity with bulky electrophiles; computational modeling (DFT) helps predict feasible reactions .
Safety and Handling
Q. What are the critical safety considerations for handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis due to potential HCl vapor release .
- First Aid : In case of skin contact, rinse immediately with water for 15 minutes. For inhalation, move to fresh air and monitor for delayed symptoms (e.g., respiratory irritation) for 48 hours .
- Storage : Store in airtight containers at 2–8°C, away from bases or oxidizing agents. Conduct regular stability checks via TLC to detect degradation .
Data Interpretation and Optimization
Q. How should researchers interpret conflicting solubility data reported for this compound in polar vs. non-polar solvents?
- Methodological Answer :
- Solubility Profiling : Use a standardized shake-flask method: Dissolve 10 mg in 1 mL of solvent (e.g., water, DMSO, ethanol, hexane) at 25°C. Centrifuge and quantify solubility via UV-Vis (λ = 260 nm). Discrepancies often arise from crystallinity differences; annealing the compound at 100°C for 1 hour before testing improves reproducibility .
- Computational Solubility Prediction : Tools like COSMO-RS predict logP values (~0.8), indicating moderate polarity, consistent with higher solubility in DMSO than water .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
